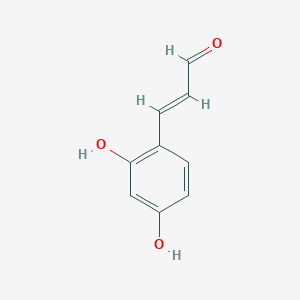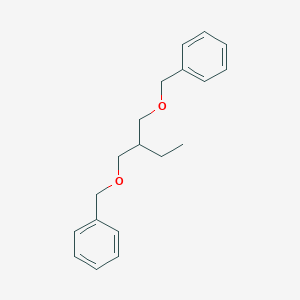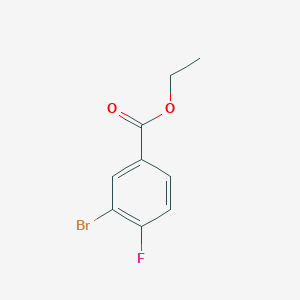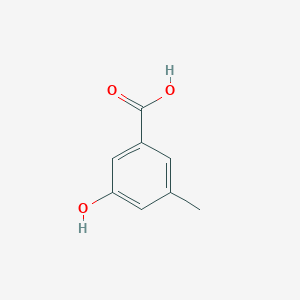
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal, commonly known as protocatechuic aldehyde (PCA), is a naturally occurring phenolic aldehyde found in a variety of plants. It has been studied extensively for its potential health benefits due to its antioxidant, antimicrobial, and anti-inflammatory properties. In addition, PCA has been used in a variety of laboratory experiments to study its biochemical and physiological effects.
科学的研究の応用
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been studied extensively for its potential health benefits due to its antioxidant, antimicrobial, and anti-inflammatory properties. It has been used in a variety of laboratory experiments to study its biochemical and physiological effects. (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have potential applications in cancer prevention, as well as in the treatment of diabetes, cardiovascular disease, and age-related diseases. In addition, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been used in the development of novel pharmaceuticals and nutraceuticals.
作用機序
The exact mechanism of action of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is not entirely understood, however, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It is also thought to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines and modulating the activity of inflammatory mediators. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.
Biochemical and Physiological Effects
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has antioxidant, anti-inflammatory, and antimicrobial properties. In vivo studies have demonstrated that (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has potential applications in the prevention and treatment of certain diseases, including cancer, diabetes, cardiovascular disease, and age-related diseases. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has been shown to have beneficial effects on the immune system, metabolism, and cognitive function.
実験室実験の利点と制限
The main advantages of using (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in laboratory experiments are its low cost, low toxicity, and availability. Additionally, (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is relatively stable and can be easily synthesized from catechol or protocatechuic acid. The main limitation of using (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in laboratory experiments is its low solubility, which can make it difficult to use in certain experiments.
将来の方向性
The potential applications of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in the prevention and treatment of various diseases are promising and warrant further investigation. Additionally, further research is needed to elucidate the exact mechanism of action of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal and to identify potential synergistic effects with other compounds. Additionally, further research is needed to explore the potential of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal as a therapeutic agent and to identify novel applications for (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal in the development of pharmaceuticals and nutraceuticals. Finally, further research is needed to identify potential side effects of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal and to optimize its use in laboratory experiments.
合成法
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal can be synthesized from the oxidation of catechol or from the hydrolysis of protocatechuic acid. The oxidation of catechol is the most common method of synthesis and involves the use of a reagent such as sodium periodate or hydrogen peroxide. The hydrolysis of protocatechuic acid is a less common method of synthesis and involves the use of an acid such as sulfuric acid or hydrochloric acid.
特性
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWDOTNOMWCDJW-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dihydroxyphenyl)acrylaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)


![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)








